3-Amino-2-cyano-thiobutyramide
Overview
Description
3-Amino-2-cyano-thiobutyramide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a thiobutyramide moiety. Its molecular formula is C4H7N3OS, and it has a molecular weight of 143.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyano-thiobutyramide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyano-thiobutyramide undergoes various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions . These reactions are facilitated by the presence of reactive functional groups such as the amino and cyano groups.
Common Reagents and Conditions: Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and bases like DBU . The reactions are typically carried out in polar aprotic solvents such as DMSO to enhance the reactivity and yield of the desired products .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
3-Amino-2-cyano-thiobutyramide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology, it is studied for its potential antimicrobial and anticancer properties . In medicine, it is explored for its therapeutic potential in treating various diseases . Additionally, in the industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-2-cyano-thiobutyramide involves its interaction with specific molecular targets and pathways. The amino and cyano groups in the compound play a crucial role in its reactivity and biological activity . These functional groups can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
3-Amino-2-cyano-thiobutyramide can be compared with other similar compounds such as 3-amino-1-benzothiophene-2-carbonitriles . While both compounds share the amino and cyano functional groups, this compound is unique due to its thiobutyramide moiety, which imparts distinct chemical and biological properties . Other similar compounds include various cyanoacetamide derivatives, which are also used in the synthesis of heterocyclic compounds and have diverse biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active heterocyclic compounds. Ongoing research continues to uncover its full range of applications and mechanisms of action, highlighting its importance in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-amino-2-cyanobutanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(7)4(2-6)5(8)9/h3-4H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJBMKMSTYYIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C#N)C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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